Cas no 99553-86-3 (N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide)

N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-
- N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide
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- インチ: 1S/C6H6N4OS/c1-4(11)8-6-10-9-5(12-6)2-3-7/h2H2,1H3,(H,8,10,11)
- InChIKey: FXYYIUATHNRNKX-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(CC#N)S1)(=O)C
じっけんとくせい
- 密度みつど: 1.461±0.06 g/cm3(Predicted)
- ゆうかいてん: 255-256 °C(Solv: acetic acid (64-19-7))
- 酸性度係数(pKa): 9.34±0.50(Predicted)
N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-44986419-2.5g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 2.5g |
$2347.0 | 2023-10-28 | |
Enamine | BBV-44986419-1.0g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 1.0g |
$1133.0 | 2022-11-29 | |
Enamine | BBV-44986419-10g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 10g |
$3742.0 | 2023-10-28 | |
Enamine | BBV-44986419-10.0g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 10.0g |
$3742.0 | 2022-11-29 | |
Enamine | BBV-44986419-5.0g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 5.0g |
$2976.0 | 2022-11-29 | |
Enamine | BBV-44986419-1g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 1g |
$1133.0 | 2023-10-28 | |
Enamine | BBV-44986419-5g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 5g |
$2976.0 | 2023-10-28 |
N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamideに関する追加情報
Comprehensive Overview of N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 99553-86-3)
N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 99553-86-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique thiadiazole core and cyanomethyl functional group, exhibits versatile applications in drug discovery and crop protection. Researchers are increasingly exploring its potential as a bioactive scaffold due to its structural adaptability and interaction with biological targets.
The molecular structure of N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide combines a 1,3,4-thiadiazole ring with an acetamide moiety, enhancing its stability and reactivity. This configuration allows it to participate in hydrogen bonding and π-π stacking interactions, making it valuable for designing enzyme inhibitors or receptor modulators. Recent studies highlight its relevance in addressing antimicrobial resistance (AMR), a global health concern, by targeting novel bacterial pathways.
In agrochemical applications, derivatives of 99553-86-3 have shown promise as plant growth regulators or pesticide intermediates. With the rising demand for sustainable agriculture, this compound’s low environmental persistence and targeted activity align with the principles of green chemistry. Its cyanomethyl group further enables facile derivatization, catering to customized solutions for crop diseases.
Synthetic routes to N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide often involve condensation reactions between thiosemicarbazides and cyanoacetic acid derivatives, followed by cyclization. Optimization of these methods is a hot topic in process chemistry, with emphasis on yield improvement and waste reduction. Analytical techniques like HPLC and NMR are critical for purity assessment, ensuring compliance with pharmaceutical standards.
From a commercial perspective, CAS 99553-86-3 is supplied by specialty chemical manufacturers catering to R&D sectors. Its pricing and availability are influenced by raw material costs and regulatory frameworks such as REACH. Researchers frequently search for "buy N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide" or "99553-86-3 suppliers," reflecting its niche yet growing market demand.
Future directions for this compound include exploration in neurological disorders and cancer therapeutics, leveraging its ability to cross the blood-brain barrier. Collaborative efforts between academia and industry are essential to unlock its full potential while addressing challenges like solubility and bioavailability.
99553-86-3 (N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide) 関連製品
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